Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate
Uniqueness
This compound is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7(3)12-5-6(2)8(10)11-12/h5,7H,4H2,1-3H3,(H2,10,11) |
InChI Key |
ZHNGYNGBEHWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
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